molecular formula C13H14ClNO2S B3984347 9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one

9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one

Cat. No.: B3984347
M. Wt: 283.77 g/mol
InChI Key: NJBPGZDUBXPREH-UHFFFAOYSA-N
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Description

9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one is a complex organic compound with a unique structure that includes a chlorine atom and a fused oxathiazocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one typically involves multiple steps. One common method includes the cyclodehydration of appropriate precursors using phosphorus oxychloride (POCl3) as a dehydrating agent . This is followed by further functionalization steps to introduce the chlorine atom and complete the oxathiazocin ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: Its potential biological activity could lead to the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one apart from similar compounds is its unique oxathiazocin ring system, which can impart distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-6,7,8,9,9a,12-hexahydro-5aH-benzo[d][3,6,1]benzoxathiazocin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2S/c14-8-5-6-11-9(7-8)15-13(16)17-10-3-1-2-4-12(10)18-11/h5-7,10,12H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBPGZDUBXPREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)OC(=O)NC3=C(S2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one
Reactant of Route 2
9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one
Reactant of Route 3
9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one
Reactant of Route 4
9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one
Reactant of Route 5
9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one
Reactant of Route 6
9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one

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